N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide (molecular formula: C₁₇H₁₈N₄O₂S; molecular weight: 350.42 g/mol) is a sulfonamide derivative featuring a benzimidazole core linked via an ethyl group to a 4-methylbenzenesulfonamide moiety. The benzimidazole ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including enzyme inhibition and receptor modulation . The sulfonamide group enhances solubility and provides hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-6-8-13(9-7-12)22(20,21)17-11-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,17H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNQOUIQMFROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322413 | |
| Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64988-35-8 | |
| Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) to enhance the yield and efficiency of the reaction .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert nitro groups to amines, which can further react to form various derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and their derivatives.
Substitution: Various sulfonamide derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that compounds with benzimidazole scaffolds, including N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against standard strains using microbroth dilution assays, showing promising results in inhibiting bacterial growth .
Anticancer Properties
Research indicates that this compound may possess anticancer activities. It has been demonstrated to inhibit the proliferation of various cancer cell lines. The mechanism appears linked to its ability to interfere with specific molecular targets involved in cell cycle regulation and apoptosis. For example, studies have highlighted the potential of benzimidazole derivatives in inducing cell death in cancer cells through the activation of apoptotic pathways .
Anti-inflammatory Effects
this compound has also been studied for its anti-inflammatory properties. Compounds derived from benzimidazole have shown efficacy in reducing inflammation and pain in various models, suggesting their utility as analgesics or anti-inflammatory agents .
Biological Applications
Enzyme Inhibition
The compound can act as an enzyme inhibitor, targeting specific enzymes that are crucial for bacterial survival or cancer cell proliferation. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or those that regulate metabolic pathways in cancer cells .
Mechanism of Action
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes, leading to altered physiological responses. This binding can inhibit essential processes within microbial cells or cancer cells, effectively reducing their viability .
Industrial Applications
Development of New Materials
In addition to its biological applications, this compound is being explored for its potential use in the development of new materials. Its sulfonamide group allows for modifications that can lead to materials with specific properties suitable for coatings or polymer production .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique properties that are valuable in catalysis and materials science .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive/negative bacteria |
| Anticancer agents | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory drugs | Reduces inflammation and pain | |
| Biological Applications | Enzyme inhibitors | Targets key enzymes for microbial survival |
| Mechanism of action | Binds to receptors/enzyme sites | |
| Industrial Applications | New material development | Useful in coatings and polymers |
| Coordination chemistry | Forms complexes with metals for catalytic purposes |
Case Studies and Research Findings
Recent studies have highlighted the multifaceted applications of this compound:
- A study published in Pharmacological Reviews noted that derivatives of benzimidazole showed significant antibacterial activity comparable to established antibiotics .
- Research conducted on its anticancer properties demonstrated that certain modifications could enhance its efficacy against specific cancer types, suggesting a pathway for drug development focused on targeted therapies .
- Investigations into its anti-inflammatory effects revealed that this compound could serve as a basis for new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects . The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Analogues
Core Heterocycle Variations
N-[2-(Benzo[d][1,3]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamide Structure: Replaces benzimidazole with a benzodioxole ring. The compound adopts a Z-shaped conformation in the solid state due to a C–C torsion angle of 62.4°, stabilized by N–H⋯O hydrogen bonds forming R₂²(8) loops . Comparison: The absence of the benzimidazole nitrogen atoms reduces hydrogen-bonding capacity compared to the target compound, which may impact biological activity.
4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide (3p) Structure: Substitutes benzimidazole with a 2-phenylindole group. Synthesis: Synthesized via gold-catalyzed ring-opening reactions of aziridines, achieving high stereoselectivity (97% ee) .
Functional Group Variations
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide Structure: Features a dimethylamino methylidene substituent on the sulfonamide nitrogen. Properties: The electron-withdrawing imine group may decrease basicity and alter reactivity. Comparison: The extended conjugation in this derivative could enhance stability but reduce metabolic resistance compared to the ethyl-linked target compound.
Vamifeport (VIT-2763) Structure: Contains a benzimidazole-ethylamine group integrated into a larger oxazole-carboxamide framework with a fluoropyridine substituent. Activity: Acts as a ferroportin inhibitor, competing with hepcidin to modulate cellular iron efflux .
Key Observations :
- Gold catalysis enables efficient synthesis of indole analogs with high stereoselectivity.
Key Observations :
- The target compound’s lower LogP compared to indole derivatives (e.g., 3p) suggests better aqueous solubility.
- Vamifeport’s higher hydrogen-bond acceptors correlate with its reported potency in iron regulation .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a sulfonamide group. The chemical formula is with a molecular weight of 325.39 g/mol. The structural characteristics contribute to its diverse pharmacological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
These results suggest its potential as a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound also shows promise in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting mechanisms that may involve apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A study evaluated the compound's effects on human colon cancer cells (HCT116). The results indicated:
- IC50 Value : 12 µM after 48 hours
- Induction of apoptosis was confirmed through flow cytometry analysis.
- Upregulation of p53 and downregulation of cyclin D1 were observed, indicating a mechanism involving cell cycle regulation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole moiety can bind to the active sites of various enzymes, inhibiting their activity.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of the benzimidazole ring.
- Introduction of the ethyl group.
- Sulfonation to form the final product.
This multi-step synthesis allows for the modification of substituents to create derivatives with potentially enhanced biological activities.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological activities associated with this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide | Propyl substitution | Antibacterial |
| N-(4-bromo-2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide | Bromo substitution | Anticancer |
| N-[2-(diethylaminoethyliminomethyl)phenyl]-4-methylbenzenesulfonamide | Diethylamino group | Enzyme inhibition |
This table illustrates how variations in structure can influence biological activity, emphasizing the potential for further research into derivative compounds.
Q & A
Q. What are the recommended methods for synthesizing N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzimidazole derivative with a sulfonamide precursor. Key steps include:
- Benzimidazole activation : Reacting 2-(1H-benzimidazol-2-yl)ethylamine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography or recrystallization (e.g., using methanol) to isolate the product .
- Optimization : Adjusting temperature (50–80°C), solvent polarity, and catalyst loading to improve yields. Monitoring via TLC or HPLC ensures reaction completion .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data collection : Using MoKα radiation (λ = 0.7107 Å) and a diffractometer to measure reflections .
- Refinement : Employing SHELXL for small-molecule refinement, with R-factor convergence to <0.04. Displacement parameters and hydrogen bonding networks are analyzed .
- Visualization : Mercury CSD for void analysis, packing similarity, and intermolecular interaction mapping .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?
- 1H/13C-NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with reference spectra of benzimidazole-sulfonamide hybrids .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and benzimidazole N-H vibrations (~3400 cm⁻¹) .
- Resolution of discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Apoptosis induction : Caspase-3/7 activation assays and flow cytometry for Annexin V/PI staining .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance bioactivity, and what computational tools support SAR studies?
- Analog design : Introduce electron-withdrawing groups (e.g., -CF3) on the benzimidazole ring or modify the sulfonamide substituent .
- Computational tools :
- Molecular docking : Autodock Vina to predict binding affinities with targets like tubulin or DNA topoisomerases .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects with activity .
Q. How can contradictions in biological data (e.g., variable IC50 values across studies) be systematically addressed?
- Assay standardization : Use identical cell lines, passage numbers, and serum concentrations .
- Orthogonal validation : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) and clonogenic survival tests .
- Purity verification : HPLC-MS to rule out impurities (>95% purity required) .
Q. What strategies are effective in resolving synthetic challenges, such as low yields or side-product formation?
- Catalyst screening : Test Pd(OAc)2 or Au(I) catalysts for coupling reactions to suppress byproducts .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity .
- In situ monitoring : Use ReactIR to track intermediate formation and optimize stepwise additions .
Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?
- Target identification : CETSA (Cellular Thermal Shift Assay) to detect target engagement in cell lysates .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) affected by treatment .
- In vivo models : Xenograft studies in mice to validate efficacy and pharmacokinetics .
Q. What methodologies are recommended for studying its interaction with serum proteins or metabolic enzymes?
- Plasma protein binding : Equilibrium dialysis or ultrafiltration followed by LC-MS quantification .
- CYP450 inhibition : Fluorescent probes (e.g., Vivid® kits) to assess metabolism by liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
